(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
Description
(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a chiral carboxylic acid derivative featuring a pyrrolidine substituent at the C2 position of a branched pentanoic acid backbone. Synthesized via Knoevenagel condensation between substituted aldehydes and a thiazolidinone intermediate derived from L-leucine, this compound exhibits stereochemical specificity critical for its bioactivity . Key physicochemical properties include:
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2S)-4-methyl-2-pyrrolidin-1-ylpentanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
VOQKGEJCMAIUOB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CCCC1 |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis via α-Bromoketone Intermediates
A widely reported method involves the use of α-bromoketones as intermediates. In this approach, 4-methylpentan-2-one is brominated at the α-position using bromine (Br₂) in the presence of AlCl₃ as a catalyst. The resulting α-bromo-4-methylpentan-2-one is then reacted with pyrrolidine under mild basic conditions (e.g., Na₂CO₃) to form the corresponding amine-ketone adduct. Subsequent oxidation of the ketone to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic media.
Key Reaction Steps:
-
Bromination:
-
Amination:
-
Oxidation:
Optimization Notes:
Asymmetric Catalytic Hydrogenation
Enantioselective synthesis leverages chiral catalysts to directly install the (S)-configuration. A rhodium(I)-BINAP complex facilitates asymmetric hydrogenation of a prochiral enamide precursor. The enamide is prepared by condensing 4-methyl-2-pyrrolidinylpent-2-enoic acid with an amine auxiliary.
Typical Conditions:
-
Catalyst: Rh(I)-(S)-BINAP (1 mol%)
-
Pressure: 50 psi H₂
-
Solvent: Methanol
Advantages:
-
High stereochemical fidelity.
-
Avoids harsh oxidation steps.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Racemic 4-methyl-2-(1-pyrrolidinyl)pentanoic acid is resolved using chiral resolving agents. Dibenzoyl-D-tartaric acid forms diastereomeric salts with the (S)-enantiomer, which are separated via fractional crystallization.
Procedure:
-
Racemic acid (10 mmol) is dissolved in ethanol and treated with dibenzoyl-D-tartaric acid (10 mmol).
-
The mixture is refluxed, cooled, and filtered to isolate the (S)-enantiomer salt.
-
The salt is hydrolyzed with aqueous Na₂CO₃ to recover the free (S)-acid.
Performance Metrics:
Comparative Analysis of Synthetic Methods
| Method | Yield | Enantiomeric Excess | Complexity | Scalability |
|---|---|---|---|---|
| Chiral Pool Synthesis | 75–80% | Racemic (requires resolution) | Moderate | Industrial |
| Asymmetric Hydrogenation | 82–85% | 94–96% ee | High | Lab-scale |
| Diastereomeric Resolution | 65–70% | >99% ee | Low | Pilot-scale |
Table 1. Trade-offs between yield, enantiopurity, and practicality across methods.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Neurological Disorders :
- The compound exhibits potential as a pharmacological agent targeting neurological conditions. Its structural features suggest interactions with neurotransmitter systems, particularly GABA receptors, which are crucial for inhibitory neurotransmission in the brain. Research indicates its potential utility in treating anxiety, depression, and other cognitive disorders.
-
Drug Development :
- (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid serves as a precursor or active ingredient in drug formulations aimed at enhancing cognitive functions and providing neuroprotection. Its ability to modulate receptor activity makes it a candidate for further investigation in therapeutic contexts.
The biological profile of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid has been studied extensively:
- Neuroactive Properties :
- Interaction Studies :
- Interaction studies have focused on the compound's effects on various biological targets. Preliminary findings indicate that it may enhance synaptic plasticity and improve cognitive performance in animal models.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid demonstrated its ability to mitigate neuronal damage in animal models exposed to neurotoxic agents. The results indicated significant improvements in cognitive function and reduced markers of oxidative stress within the brain .
Case Study 2: Cognitive Enhancement
Another research project explored the compound's efficacy in enhancing cognitive performance in aged mice. The findings suggested that administration of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid led to improved memory retention and learning capabilities, highlighting its potential as a therapeutic agent for age-related cognitive decline .
Mechanism of Action
The mechanism of action of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Sulfonamide Derivatives
- 4-Methyl-2-[N-(4-methylbenzenesulfonyl)-1-phenylformamido]pentanoic Acid (5d) Structure: Incorporates a sulfonamide group and aromatic phenylformamido moiety. Properties: IR peaks at 1705 cm⁻¹ (C=O) and 1327 cm⁻¹ (S=O); molecular weight 325.4 g/mol . Activity: Enhanced solubility due to sulfonamide hydrophilicity, though bioactivity data remain unexplored .
Nitrophenylamino Derivatives
- 4-Methyl-2-[(2-nitrophenyl)amino]pentanoic Acid (ND8) Structure: Nitrophenylamino group replaces pyrrolidine. Properties: MS m/z 252.1; ¹H NMR signals for aromatic protons (δ 6.76–8.17 ppm) . Activity: Anti-HIV activity attributed to nitro group-mediated redox interactions .
Trifluoroacetamido Derivatives
- (S)-4-Methyl-2-(2,2,2-trifluoroacetamido)pentanoic Acid Structure: Trifluoroacetamido substituent enhances electronegativity. Properties: IR peak at 1731 cm⁻¹ (C=O); ¹³C NMR confirms CF₃ group (δ 115.6 ppm, q, ¹J_CF = 287.2 Hz) . Activity: Increased metabolic stability due to fluorine’s electron-withdrawing effects .
Stereochemical and Backbone Modifications
D-Leucine Derivatives
- (S)-4-Methyl-2-(methylamino)pentanoic Acid Hydrochloride Structure: Methylamino group replaces pyrrolidine; D-configuration. Properties: Molecular weight 181.66 g/mol; used in peptide synthesis . Activity: Altered receptor binding compared to L-isomers .
Boc-Protected Analogs
- (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid Structure: Boc-protected pyrrolidinone ring. Properties: Molecular weight 244.33 g/mol; IR confirms carbamate C=O (1688 cm⁻¹) . Activity: Improved pharmacokinetics due to Boc group’s steric protection .
Critical Analysis of Evidence
- Synthesis Methods : The target compound and analogs (e.g., ND8, 5d) share convergent routes involving condensation or amidation, but stereochemical control varies .
- Contradictions: lists a CAS number (175201-69-1) for a methylthio-nicotinamido variant, suggesting nomenclature inconsistencies.
- Data Gaps: Limited bioactivity data for sulfonamide derivatives (e.g., 5d) and trifluoroacetamido analogs .
Biological Activity
(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid, also known as (S)-MPA, is a compound that has garnered attention due to its biological activities, particularly in the context of neuropharmacology. This article synthesizes available research findings regarding its biological activity, highlighting its mechanisms, effects, and potential therapeutic applications.
- Molecular Formula : C10H19NO2
- Molar Mass : 185.27 g/mol
- Structure : The compound features a chiral center at the second carbon, contributing to its specific biological activity.
(S)-MPA acts primarily as a selective modulator of neurotransmitter systems. It has been shown to influence the gamma-aminobutyric acid (GABA) receptors and may affect glutamate signaling pathways. This modulation is crucial in understanding its potential therapeutic roles in treating neurological disorders.
Pharmacological Effects
- Neuroprotective Properties :
- Antidepressant-like Effects :
- Analgesic Activity :
Case Studies
- Neuroprotection in Ischemia :
- Behavioral Studies :
Comparative Biological Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
